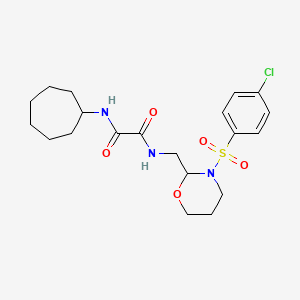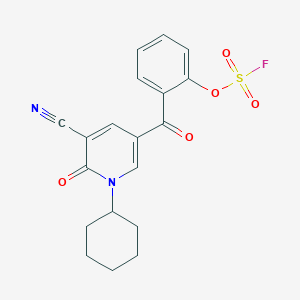![molecular formula C24H28N2O4 B2357680 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine CAS No. 68842-66-0](/img/structure/B2357680.png)
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine is a synthetic organic compound known for its unique optical properties. It belongs to the class of squaraine dyes, which are characterized by their intense absorption in the visible region and high fluorescence quantum yields. This compound is particularly notable for its applications in organic electronics and photonics, including use in organic solar cells and fluorescent probes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine typically involves the condensation of squaric acid with 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as toluene or ethanol under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactions are conducted in reactors with precise temperature control and efficient mixing. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups within the squaraine structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and as a sensitizer in photochemical reactions.
Biology: Employed as a fluorescent probe for imaging and detecting biological molecules.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic solar cells, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
作用机制
The mechanism of action of 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine primarily involves its interaction with light. The compound absorbs light in the visible region, leading to electronic excitation. This excited state can then participate in various photophysical and photochemical processes. In biological applications, the compound can bind to specific molecular targets, allowing for fluorescence-based detection and imaging.
相似化合物的比较
- 2,4-Bis[4-(dimethylamino)-2-hydroxyphenyl]squaraine
- 2,4-Bis[4-(diethylamino)-2-methoxyphenyl]squaraine
- 2,4-Bis[4-(diethylamino)-2-aminophenyl]squaraine
Comparison: Compared to its analogs, 2,4-Bis[4-(diethylamino)-2-hydroxyphenyl]squaraine exhibits unique optical properties, such as a higher fluorescence quantum yield and better stability under light exposure. These characteristics make it particularly suitable for applications in organic electronics and photonics.
属性
CAS 编号 |
68842-66-0 |
|---|---|
分子式 |
C24H28N2O4 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
(6E)-3-(diethylamino)-6-[3-[4-(diethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H28N2O4/c1-5-25(6-2)15-9-11-17(19(27)13-15)21-23(29)22(24(21)30)18-12-10-16(14-20(18)28)26(7-3)8-4/h9-14,27,29H,5-8H2,1-4H3/b22-18+ |
InChI 键 |
ODWFNEITXILTAS-RELWKKBWSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
手性 SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(/C(=C\3/C=CC(=CC3=O)N(CC)CC)/C2=O)O)O |
规范 SMILES |
CCN(CC)C1=CC(=C(C=C1)C2=C(C(=C3C=CC(=CC3=O)N(CC)CC)C2=O)O)O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-chloro-2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2357597.png)
![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![1-Benzyl-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2357603.png)
![2-(4-chlorophenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2357604.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)


![2-[(2-Fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2357616.png)
![2-{[1-(2-Fluorobenzoyl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2357617.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)
